

Cyclopropylation of amines and thiols with cyclopropylboronic acid pinacol ester

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Compound of Interest

Compound Name: *Cyclopropylboronic acid pinacol ester*

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Application Notes and Protocols for Cyclopropylation of Amines and Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction



The introduction of a cyclopropyl group into molecules is a frequently employed strategy in medicinal chemistry and drug development. This small, strained ring can significantly impact a molecule's pharmacological properties, including metabolic stability, potency, and selectivity. The Chan-Lam coupling reaction provides a powerful and versatile method for the formation of carbon-heteroatom bonds. This document outlines the application of a Chan-Lam type reaction for the N- and S-cyclopropylation of amines and thiols, respectively, using **cyclopropylboronic acid pinacol ester** as the cyclopropyl source. This copper-catalyzed reaction offers a direct and efficient route to synthesize N-cyclopropylamines and S-cyclopropylthioethers, which are valuable building blocks in the synthesis of complex bioactive molecules.

Reaction Principle

The cyclopropylation of amines and thiols with **cyclopropylboronic acid pinacol ester** is a copper-catalyzed cross-coupling reaction, often referred to as a Chan-Lam coupling.^{[1][2]} The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate

(Cu(OAc)₂) or copper(II) sulfate (CuSO₄), a ligand, a base, and an oxidant, often atmospheric oxygen.[1][3] The generally accepted mechanism involves the formation of a copper(II)-amine or copper(II)-thiolate complex, followed by transmetalation with the cyclopropylboronic acid derivative. Reductive elimination from the resulting copper(III) intermediate then furnishes the desired cyclopropylated product and a copper(I) species, which is re-oxidized to copper(II) to complete the catalytic cycle.

Core Reagents

Reagent	Structure	CAS Number	Molecular Formula	Molecular Weight
Cyclopropylboronic acid pinacol ester		126689-01-8	C ₉ H ₁₇ BO ₂	168.04 g/mol
Copper(II) Acetate		142-71-2	C ₄ H ₆ CuO ₄	181.63 g/mol

Applications in Drug Development

The cyclopropyl motif is a key structural feature in numerous approved drugs and clinical candidates. Its incorporation can lead to:

- **Increased Metabolic Stability:** The strained cyclopropyl ring is often more resistant to metabolic degradation compared to linear alkyl groups.
- **Enhanced Potency:** The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding to the target protein.
- **Improved Selectivity:** The unique steric and electronic properties of the cyclopropyl group can enhance selectivity for the desired biological target over off-targets.
- **Modulation of Physicochemical Properties:** The introduction of a cyclopropyl group can influence properties such as lipophilicity and pKa.

Experimental Protocols

N-Cyclopropylation of Amines

This protocol is a general guideline for the copper-promoted N-cyclopropylation of anilines and aliphatic amines with cyclopropylboronic acid.^[3]

Materials:

- Amine (aniline or aliphatic amine) (1.0 mmol)
- Cyclopropylboronic acid (1.5 mmol)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$) (1.0 equiv)
- 2,2'-Bipyridine (1.0 equiv)
- Sodium carbonate (Na_2CO_3) or Sodium bicarbonate (NaHCO_3) (2.0 equiv)
- 1,2-Dichloroethane (DCE) (5 mL)

Procedure:

- To a reaction vial, add the amine (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (1.0 mmol), 2,2'-bipyridine (1.0 mmol), and sodium carbonate or sodium bicarbonate (2.0 mmol).
- Add 1,2-dichloroethane (5 mL) to the vial.
- Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) under an air atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyclopropyl amine.

S-Cyclopropylation of Thiols

This protocol provides a general procedure for the copper-promoted S-cyclopropylation of thiophenols with cyclopropylboronic acid.

Materials:

- Thiophenol (1.0 mmol)
- Cyclopropylboronic acid (2.0 mmol)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$) (1.0 equiv)
- Pyridine (2.0 equiv)
- Molecular sieves (4 Å)
- Toluene (5 mL)

Procedure:

- To a reaction vial, add the thiophenol (1.0 mmol), cyclopropylboronic acid (2.0 mmol), copper(II) acetate (1.0 mmol), and activated 4 Å molecular sieves.
- Add toluene (5 mL) and pyridine (2.0 mmol) to the vial.
- Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C) under an air atmosphere.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.

- Filter the reaction mixture through a pad of Celite® and wash with an organic solvent (e.g., ethyl acetate).
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired S-cyclopropyl thiophenol.

Quantitative Data

N-Cyclopropylation of Various Amines

The following table summarizes the yields for the N-cyclopropylation of a range of anilines and aliphatic amines with cyclopropylboronic acid.

Entry	Amine Substrate	Product	Yield (%)
1	Aniline	N-Cyclopropylaniline	85
2	4-Methoxyaniline	N-Cyclopropyl-4-methoxyaniline	92
3	4-Chloroaniline	N-Cyclopropyl-4-chloroaniline	78
4	Benzylamine	N-Benzyl-N-cyclopropylamine	75
5	Morpholine	4-Cyclopropylmorpholine	88
6	Piperidine	1-Cyclopropylpiperidine	82

Yields are based on published data and may vary depending on specific reaction conditions.[3]

S-Cyclopropylation of Various Thiols

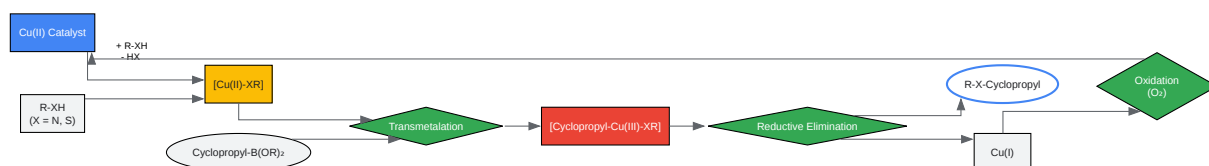
The following table summarizes the yields for the S-cyclopropylation of a variety of thiophenols with cyclopropylboronic acid.

Entry	Thiol Substrate	Product	Yield (%)
1	Thiophenol	Phenyl cyclopropyl sulfide	90
2	4-Methylthiophenol	(4-Tolyl) cyclopropyl sulfide	95
3	4-Methoxythiophenol	(4-Methoxyphenyl) cyclopropyl sulfide	88
4	4-Chlorothiophenol	(4-Chlorophenyl) cyclopropyl sulfide	82
5	2-Naphthalenethiol	Cyclopropyl (naphthalen-2-yl) sulfide	75
6	Thio-salicylic acid methyl ester	Methyl 2-(cyclopropylthio)benzoate	65

Yields are based on published data and may vary depending on specific reaction conditions.

Visualizations

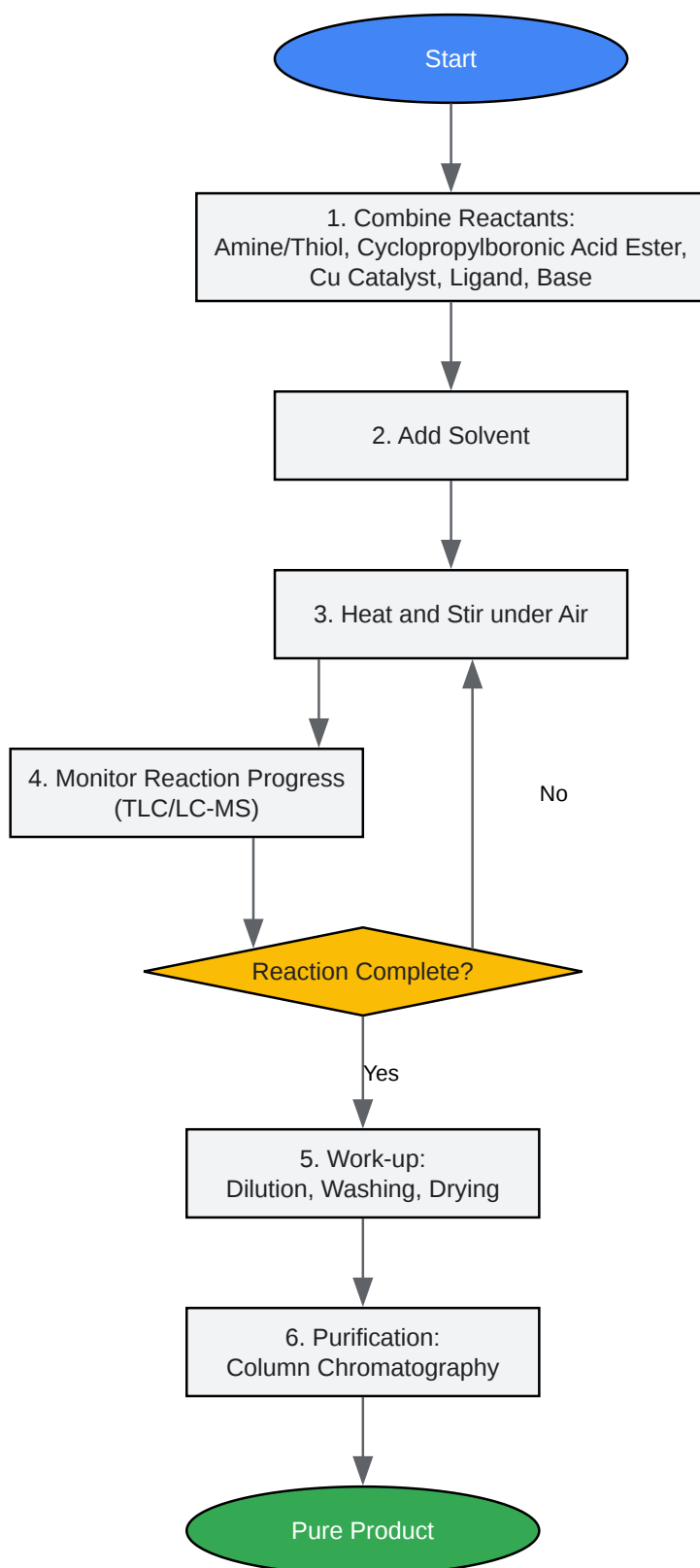
Reaction Mechanism



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Caption: Proposed catalytic cycle for the Chan-Lam cyclopropylation.

Experimental Workflow



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Caption: General workflow for cyclopropylation of amines and thiols.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low or no conversion	Inactive catalyst	Use fresh copper(II) salt.
Poor quality boronic acid ester	Use freshly opened or purified cyclopropylboronic acid pinacol ester.	
Insufficient heating	Ensure the reaction reaches the target temperature.	
Presence of water (for some reactions)	Use anhydrous solvents and reagents; add molecular sieves.	
Formation of side products	Homocoupling of boronic acid	Optimize reaction conditions (e.g., temperature, catalyst loading).
Oxidation of amine/thiol	Ensure the reaction is not overheated; consider running under an inert atmosphere if oxidation is a major issue.	
Difficulty in purification	Co-elution of product and starting material	Optimize the mobile phase for column chromatography; consider derivatization of the starting material or product for easier separation.

Safety Information

- **Cyclopropylboronic acid pinacol ester:** Flammable liquid. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
- **Copper(II) acetate:** Harmful if swallowed. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

- Organic Solvents (DCE, Toluene): Flammable and/or toxic. Handle in a fume hood and avoid inhalation or contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

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